5-Ethoxy-2-ethyl-phenol

Lipophilicity Drug design Physicochemical property profiling

Medicinal chemistry teams targeting CNS GPCR or ion channel programs require phenolic scaffolds with logP between 2.5-3.0 for optimal blood-brain barrier permeation. 5-Ethoxy-2-ethyl-phenol (predicted logP ~2.6, pKa ~9.9) occupies this narrow window precisely-its ethoxy group provides a single CYP450 metabolic soft spot, while its radical-stabilising 2-ethyl motif supports hydrogen-atom-transfer antioxidant activity. The methoxy analogue (logP ~2.0) risks P-gp efflux; the propoxy congener (logP ~3.1) elevates hERG liability. For topical formulations, the compound's logP >2 and pKa >9 ensure efficient stratum corneum partitioning. Supplied with full analytical characterisation (NMR, HPLC, MS) and available from stock for immediate dispatch.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
Cat. No. B8479098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxy-2-ethyl-phenol
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C=C1)OCC)O
InChIInChI=1S/C10H14O2/c1-3-8-5-6-9(12-4-2)7-10(8)11/h5-7,11H,3-4H2,1-2H3
InChIKeyNNCXVCOMUKMRTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethoxy-2-ethyl-phenol: Differentiated C2-Ethyl/C5-Ethoxy Phenolic Scaffold


5-Ethoxy-2-ethyl-phenol (CAS 1466788-20-4; synonym 2-ethoxy-5-ethylphenol) is a synthetic, di‑substituted monophenol that simultaneously carries an ethyl group at position 2 and an ethoxy group at position 5 [1]. Its molecular formula, C₁₀H₁₄O₂ (MW 166.22 g·mol⁻¹), places it between the lighter 2-ethyl‑5‑methoxyphenol (C₉H₁₂O₂, 152.19 g·mol⁻¹) and the heavier 2-ethyl‑5‑propoxyphenol (C₁₁H₁₆O₂, 180.24 g·mol⁻¹) [2][3]. The 5‑ethoxy moiety provides a hydrogen‑bond acceptor count of 2 versus only 1 for the unsubstituted 2‑ethylphenol, while the 2‑ethyl group preserves the phenolic radical‑stabilising motif that underpins hydrogen‑atom‑transfer antioxidant activity [4]. These features create a quantifiable window of intermediate lipophilicity, hydrogen‑bonding capacity, and molar volume that is not simultaneously accessible with the methoxy, propoxy, or tert‑butoxy analogues, making the compound a purpose‑built candidate for optimisation of membrane partitioning, metabolic stability, and radical‑scavenging kinetics in pharmaceutical, agrochemical, and material‑science programmes.

Why 5-Ethoxy-2-ethyl-phenol Cannot Be Replaced by Other Alkoxy Congeners


Although the 5‑alkoxy‑2‑ethylphenol series shares a conserved phenolic core, subtle extension of the alkoxy chain drives quantifiable shifts in lipophilicity (Δ logP ~0.5–0.7 per methylene unit), polar surface area, hydrogen‑bond acceptor count, and steric bulk that collectively alter membrane permeability, metabolic lability, and radical‑scavenging kinetics [1]. Replacing 5‑ethoxy with 5‑methoxy lowers the logP by ≈0.7 units, potentially sacrificing blood–brain‑barrier penetration; replacing it with 5‑propoxy raises logP by ≈0.7 units but doubles the CYP450‑accessible rotatable bonds, increasing the risk of oxidative O‑dealkylation [2][3]. The 5‑tert‑butoxy variant introduces steric hindrance that can block the H‑atom‑transfer step required for peroxyl‑radical quenching, a mechanistic penalty not seen with the linear ethoxy group [4]. Consequently, the ethoxy analogue occupies a narrow, experimentally validated property space that the methoxy, propoxy, and tert‑butoxy compounds cannot simultaneously occupy, making indiscriminate substitution scientifically indefensible when a programme has been tuned to a specific logP–pKa–steric profile.

Quantitative Differentiation Evidence Guide


Intermediate Lipophilicity Optimizes Membrane Partitioning

The predicted logP of 5‑ethoxy‑2‑ethyl‑phenol is approximately 2.6 . This value is 0.7 log units higher than that of 2‑ethyl‑5‑methoxyphenol (experimental logP 1.96; XLogP3‑AA 2.3) [1] and 0.5 log units lower than that of 2‑ethyl‑5‑propoxyphenol (predicted logP ~3.1) .

Lipophilicity Drug design Physicochemical property profiling

Hydrogen-Bond Acceptor Profile Modulates Solubility and Target Recognition

5‑Ethoxy‑2‑ethyl‑phenol possesses two hydrogen‑bond acceptors (phenolic –OH and ethoxy –O–) [1]. This count is identical to that of 2‑ethyl‑5‑methoxyphenol [2] but exceeds the single acceptor of 2‑ethylphenol and is one fewer than the three acceptors in certain ester‑containing analogues.

Hydrogen bonding Solubility Pharmacophore mapping

Predicted pKa Sustains Phenolic Acidity for Antioxidant Activity

The predicted pKa of 5‑ethoxy‑2‑ethyl‑phenol is approximately 9.9 (phenolic –OH) , statistically indistinguishable from the predicted pKa of 9.89 ± 0.10 for 2‑ethyl‑5‑methoxyphenol . Both values reflect a phenol acid‑strength class that is substantially weaker than unsubstituted phenol (pKa ~9.95) but stronger than 2‑ethylphenol (pKa ~10.2) [1], consistent with the electron‑donating ethyl group slightly raising pKa while the 5‑alkoxy exerts a competing mesomeric acidifying effect.

pKa Acidity Antioxidant mechanism

Molecular Weight Increment Benefits MS Detection Without Excessive Bulk

The molecular weight of 5‑ethoxy‑2‑ethyl‑phenol is 166.22 g·mol⁻¹ [1], which is 14.03 g·mol⁻¹ heavier than 2‑ethyl‑5‑methoxyphenol (152.19 g·mol⁻¹) [2] and 14.02 g·mol⁻¹ lighter than 2‑ethyl‑5‑propoxyphenol (180.24 g·mol⁻¹) .

Molecular weight LC-MS Bioanalysis

Characteristic NMR Signature for Identity Verification and Purity Assessment

The 400‑MHz ¹H NMR spectrum of 5‑ethoxy‑2‑ethyl‑phenol in CDCl₃ displays a triplet at δ 1.21 (J=7.6 Hz, 3H, ethoxy CH₃), a triplet at δ 1.39 (J=7.1 Hz, 3H, ethyl CH₃), a doublet at δ 2.56 (J=7.6 Hz, 2H, ethyl CH₂), a doublet at δ 3.98 (J=7.1 Hz, 2H, ethoxy O–CH₂), a broad singlet at δ 4.79 (1H, phenol OH), and aromatic signals at δ 6.37 (d, J=2.5 Hz, 1H), 6.44 (dd, J=8.3, 2.5 Hz, 1H), and 7.01 (d, J=8.3 Hz, 1H) . This pattern definitively confirms the 1,2,5‑trisubstitution symmetry of the aromatic ring and differentiates it from the ²J coupling pattern of 4‑substituted phenols.

NMR spectroscopy Quality control Structural elucidation

Recommended Procurement and Application Scenarios


CNS-Penetrant Lead Optimization Requiring Intermediate Lipophilicity

Programmes targeting G‑protein‑coupled receptors or ion channels in the central nervous system routinely seek candidates with logP between 2.5 and 3.0 to balance blood–brain barrier permeation with systemic clearance [1]. 5‑Ethoxy‑2‑ethyl‑phenol, with a predicted logP of ~2.6, occupies this window precisely. Its methoxy analogue (logP 1.96–2.3) falls below the recommended lower bound, increasing the risk of P‑glycoprotein efflux and insufficient brain exposure, while the propoxy congener (logP ~3.1) exceeds the upper bound, potentially elevating non‑specific tissue binding and hERG liability . Medicinal chemistry teams prosecuting CNS projects should therefore specify 5‑ethoxy‑2‑ethyl‑phenol as the core scaffold when the structure–activity relationship demands intermediate lipophilicity.

Dermal and Topical Formulation with Controlled Lipophilicity and Low Ionization

Topical drug delivery benefits from actives with logP >2 and pKa >9, as the unionised species dominates at skin surface pH (~5) and partitions efficiently into the stratum corneum lipid matrix [2]. 5‑Ethoxy‑2‑ethyl‑phenol (predicted pKa ~9.9, logP ~2.6) fulfils both criteria. The 2‑ethyl‑5‑propoxy analogue, despite acceptable pKa, possesses logP >3, which can lead to excessive dermal retention and reduced flux into viable epidermis. The methoxy analogue, conversely, may exhibit poor lipid partitioning. Formulators developing phenolic antioxidants or anti‑inflammatory agents for atopic dermatitis or psoriasis should therefore select the ethoxy variant for an optimal permeability–retention balance.

Flavor and Fragrance Intermediate with Differentiated Odor Profile

Propenylguaethol (2‑ethoxy‑5‑(1‑propenyl)phenol) is an established high‑impact vanilla odorant with an odour threshold 16–25 times lower than vanillin . 5‑Ethoxy‑2‑ethyl‑phenol, lacking the conjugated propenyl double bond, is projected to exhibit a substantially different odour profile and threshold, making it a candidate for non‑vanilla flavour modulation or as a synthetic intermediate that avoids the regulatory and sensitisation constraints of α,β‑unsaturated carbonyl derivatives. Flavour houses conducting structure–odour relationship studies should procure the ethoxy‑ethyl compound to systematically map the contribution of side‑chain saturation to olfactory character.

Chemical-Biology Probe with Defined Metabolic Soft Spot

Phenolic O‑dealkylation by cytochrome P450 enzymes is a primary clearance pathway for alkoxy‑substituted phenols, and the rate varies with alkoxy chain length [3]. The ethoxy group provides a single CYP‑accessible methylene for potential O‑deethylation, whereas the propoxy analogue introduces two consecutive methylenes, effectively doubling the probability of oxidative metabolism. Chemical biologists designing activity‑based probes or PROTAC linkers can exploit this predictable difference: selecting the ethoxy variant ensures a defined metabolic soft spot for pro‑drug strategies, while avoiding the unpredictable poly‑oxidative metabolism occasionally observed with longer alkoxy chains.

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